molecular formula C14H14N2O3 B2455243 (8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione CAS No. 2137090-35-6

(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione

Cat. No.: B2455243
CAS No.: 2137090-35-6
M. Wt: 258.277
InChI Key: VKSDUEUIONRUIC-GFCCVEGCSA-N
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Description

(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its octahydropyrrolo[1,2-a]piperazine core, which is fused with a benzyl group and three ketone functionalities

Properties

IUPAC Name

(8aR)-2-benzyl-3,6,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-11-6-12-14(19)15(9-13(18)16(12)8-11)7-10-4-2-1-3-5-10/h1-5,12H,6-9H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSDUEUIONRUIC-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(CC(=O)N2CC1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2CC1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137090-35-6
Record name (8aR)-2-benzyl-octahydropyrrolo[1,2-a]pyrazine-1,4,7-trione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the octahydropyrrolo[1,2-a]piperazine core, followed by the introduction of the benzyl group and the formation of the trione functionalities. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Nucleophilic Addition at Ketone Groups

The three ketone groups in the trione core are primary sites for nucleophilic attack. These reactions often proceed under mild conditions due to the electron-withdrawing nature of the adjacent amide and benzyl groups.

Reaction Type Reagents/Conditions Product Mechanistic Notes
Grignard AdditionRMgX (e.g., CH₃MgBr), THF, 0°CTertiary alcohol adducts at ketone positions Steric hindrance from the bicyclic system may favor selective reactivity at the least hindered ketone.
Reduction to AlcoholsNaBH₄ or LiAlH₄, EtOH/THFTriol derivativesComplete reduction of all three ketones is feasible but may require excess reagent .
Hydrazone FormationHydrazine (NH₂NH₂), acidic conditionsHydrazone derivativesUsed for carbonyl protection or further cyclization.

Cyclization and Ring-Opening Reactions

The bicyclic pyrrolo-piperazine system can undergo ring modifications under specific conditions. For example:

  • Acid-Catalyzed Ring-Opening : Exposure to HCl or H₂SO₄ may cleave the amide bonds, yielding linear diketone intermediates.

  • Base-Induced Rearrangements : Strong bases like DBU or Li₂CO₃ (as seen in related pyrrolo[1,2-a]pyrazine syntheses ) could trigger ring expansion or contraction.

Benzyl Group Reactivity

The benzyl substituent participates in classic aromatic reactions, though steric hindrance from the bicyclic system may limit reactivity:

Reaction Type Reagents/Conditions Product Notes
Electrophilic SubstitutionHNO₃/H₂SO₄ (nitration)Nitrobenzyl derivativesPara-substitution is favored, but yields may be low .
HydrogenationH₂, Pd/C, high pressureCyclohexylmethyl analogFull reduction of the aromatic ring is achievable .

Functionalization via Amide Chemistry

The amide linkages in the piperazine ring enable additional transformations:

  • Hydrolysis : Under acidic or basic conditions, amide bonds may hydrolyze to carboxylic acids or amines, though the trione’s rigidity could impede this .

  • Condensation : Reaction with primary amines could form imine derivatives, leveraging the ketone-amide conjugation.

Comparative Insights from Related Compounds

Studies on structurally similar molecules, such as 3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, reveal:

Key Challenges and Considerations

  • Steric Hindrance : The bicyclic framework limits access to certain reaction sites.

  • Regioselectivity : Multiple ketone groups necessitate careful reagent selection to control reaction outcomes.

  • Stability : The compound may degrade under prolonged exposure to strong acids/bases or oxidizing agents.

Scientific Research Applications

Medicinal Chemistry Applications

  • Calcium Channel Blockers :
    • Research indicates that derivatives of octahydropyrrolo[1,2-a]piperazine can function as calcium channel blockers. This mechanism is crucial in treating conditions such as hypertension and cardiac arrhythmias. The compound could potentially be modified to enhance its efficacy as a calcium channel blocker, which has been explored in various studies .
  • Antipsychotic Properties :
    • Compounds similar to (8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione have been studied for their potential as atypical antipsychotics. These compounds interact with serotonin receptors, which are implicated in mood regulation and psychotic disorders .
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound may exhibit antibacterial properties. For instance, related structures have shown effectiveness against Gram-positive bacteria. Research into the synthesis of new derivatives has revealed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Synthesis and Characterization

A study focused on synthesizing new derivatives of octahydropyrrolo compounds demonstrated their potential biological activities. The synthesized compounds underwent rigorous characterization using techniques like NMR and mass spectrometry. The biological assays revealed promising antibacterial properties against various pathogens .

Anticancer Activity

Another significant area of research involves evaluating the anticancer potential of octahydropyrrolo derivatives. One study synthesized a library of related compounds and assessed their cytotoxicity against several cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited high cytotoxicity and induced apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Modifications to the benzyl group or the piperazine core can significantly alter biological activity.
  • Substituents on the piperazine ring influence receptor binding affinity and selectivity.

Mechanism of Action

The mechanism of action of (8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to or modify. The pathways involved in its mechanism of action depend on the specific application and the biological context in which it is used. Detailed studies are required to elucidate the exact molecular interactions and effects.

Comparison with Similar Compounds

Similar Compounds

    (8aR)-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione: Lacks the benzyl group but shares the core structure.

    2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4-dione: Similar structure with one less ketone group.

    2-benzyl-pyrrolo[1,2-a]piperazine-1,4,7-trione: Similar structure but without the octahydro modification.

Uniqueness

(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione is unique due to its specific stereochemistry and the presence of three ketone functionalities, which provide distinct chemical reactivity and potential biological activity compared to its analogs.

Q & A

Basic: What are the key considerations for synthesizing (8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cyclocondensation of amino acid derivatives or lactamization reactions. Key factors include:

  • Reactant stoichiometry : Use equimolar ratios of benzyl-substituted precursors to avoid side products.
  • Catalyst selection : Acidic catalysts (e.g., HCl) or coupling agents (e.g., HATU) improve ring closure efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while toluene facilitates azeotropic removal of water in lactam formation .
  • Temperature control : Maintain 60–80°C to balance reaction rate and thermal stability of intermediates.
    Post-synthesis, purification via reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the enantiomerically pure compound .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Prioritize signals for the benzyl group (δ 7.2–7.4 ppm for aromatic protons; δ 40–50 ppm for CH₂ in 13C NMR) and lactam carbonyls (δ 165–175 ppm in 13C NMR). Stereochemical confirmation requires 2D NMR (NOESY for spatial proximity of the benzyl substituent and ring protons) .
  • IR spectroscopy : Look for strong carbonyl stretches (~1700 cm⁻¹) from the trione system and N-H stretches (~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns should include loss of the benzyl group (m/z –91) .

Advanced: How can researchers resolve contradictions in stereochemical assignments arising from NMR data for similar pyrrolo[1,2-a]piperazine derivatives?

Methodological Answer:

  • X-ray crystallography : Definitive proof of absolute configuration, as demonstrated for (3R,8aS)-3-ethylperhydropyrrolo[1,2-a]pyrazine-1,4-dione .
  • Dynamic NMR experiments : Assess ring puckering or conformational exchange via variable-temperature NMR to distinguish overlapping signals .
  • Comparative analysis : Cross-reference with spectral databases (e.g., NIST) for structurally analogous compounds, noting deviations in coupling constants (e.g., J values for transannular protons) .

Advanced: What strategies are effective in elucidating the pharmacological mechanism of action of this compound, given its structural similarity to bioactive diketopiperazines?

Methodological Answer:

  • In vitro assays : Screen for protease inhibition (e.g., MMP-2/9) due to the trione motif’s chelation potential with zinc ions .
  • Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., kinases or GPCRs), focusing on the benzyl group’s hydrophobic binding pockets .
  • Metabolic stability studies : Track degradation pathways using LC-MS/MS in hepatic microsomes to identify active metabolites .

Advanced: How should researchers design experiments to assess the compound's stability under physiological conditions, and what analytical methods are most suitable?

Methodological Answer:

  • Experimental design : Use a split-plot design with pH (4.5–7.4) and temperature (25–37°C) as variables. Include replicates (n=4) to ensure statistical robustness .
  • Analytical tools :
    • HPLC-PDA : Monitor degradation products (e.g., loss of benzyl group or lactam hydrolysis) over 24–72 hours.
    • LC-HRMS : Identify degradation intermediates (e.g., open-chain peptides or oxidized species) .
  • Accelerated stability testing : Apply Arrhenius kinetics to predict shelf life under varying humidity and light exposure .

Advanced: What computational approaches are recommended for predicting the compound's reactivity in novel synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for ring-opening/closure steps to identify kinetically favored pathways .
  • Retrosynthetic analysis : Use software (e.g., ChemAxon) to propose feasible routes, prioritizing fragment coupling at the piperazine N-atoms .
  • Molecular dynamics simulations : Model solvent effects on transition states, particularly for stereoselective benzyl group introduction .

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